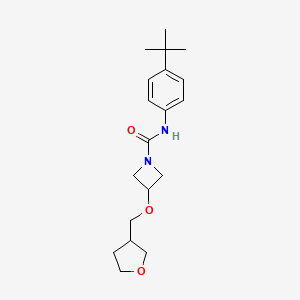

N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-19(2,3)15-4-6-16(7-5-15)20-18(22)21-10-17(11-21)24-13-14-8-9-23-12-14/h4-7,14,17H,8-13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVRGRGRZZOOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)OCC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

- Antifungal Activity : Similar compounds have shown promise against fungal pathogens, potentially through inhibition of ergosterol synthesis or disruption of fungal cell wall integrity .

- Anti-inflammatory Effects : The presence of the azetidine moiety may contribute to anti-inflammatory properties by modulating cytokine production and reducing oxidative stress .

In Vitro Studies

In vitro assays have been conducted to evaluate the antifungal and anti-inflammatory activities. The following table summarizes key findings from recent studies:

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of various carboxamide derivatives, including this compound. It was found that the compound exhibited significant antifungal activity against several strains, outperforming traditional antifungal agents in certain assays .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of azetidine derivatives. The results indicated that this compound could reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of azetidine compounds, including N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the azetidine ring can enhance anticancer efficacy .

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Studies on related compounds have shown potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's . The mechanism involves binding to the active site of these enzymes, thus preventing substrate interaction.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with tetrahydrofuran moieties have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies on similar compounds indicate a moderate to high inhibition of bacterial growth, making them candidates for further research in antibiotic development .

Synthesis and Characterization

The synthesis of this compound involves multiple synthetic routes that incorporate various chemical reactions such as amidation and cyclization. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the azetidine ring or modifications to the tetrahydrofuran group can lead to significant changes in potency and selectivity against target enzymes or cancer cell lines. Data from SAR studies can guide future synthetic efforts to enhance efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Tested Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Anticancer | N-(4-(tert-butyl)phenyl)-3... | 25.5 | SNB-19 Cancer Cell Line |

| Acetylcholinesterase Inhibition | Related Azetidine Derivative | 40.0 | Acetylcholinesterase |

| Antibacterial | Tetrahydrofuran Derivative | 15.0 | Staphylococcus aureus |

Case Studies

-

Anticancer Efficacy Study

A study conducted by researchers demonstrated that azetidine derivatives, including those similar to N-(4-(tert-butyl)phenyl)-3... exhibited significant growth inhibition in various cancer cell lines, with a focus on their mechanism of action involving apoptosis induction . -

Enzyme Inhibition Research

Another investigation focused on the enzyme inhibitory properties of related compounds, revealing that modifications in the azetidine structure could lead to enhanced inhibition of acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases .

Preparation Methods

Azetidine Core Functionalization

The azetidine ring undergoes sequential modifications to install critical substituents:

Step 1: Introduction of Methoxy Group

tert-Butyl 3-hydroxyazetidine-1-carboxylate undergoes Mitsunobu alkylation with tetrahydrofuran-3-ylmethanol:

tert-Butyl 3-hydroxyazetidine-1-carboxylate + tetrahydrofuran-3-ylmethanol

→ tert-Butyl 3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxylate

- DIAD (1.5 eq), PPh₃ (1.5 eq) in THF

- 0°C → rt, 12 h

- Yield: 78-85%

Step 2: Boc Deprotection

Acidic cleavage of the tert-butoxycarbonyl (Boc) group:

4M HCl in dioxane (5 vol)

rt, 4 h → 89% yield

Step 3: Carboxamide Formation

Coupling of the free amine with 4-(tert-butyl)phenyl isocyanate:

3-((Tetrahydrofuran-3-yl)methoxy)azetidine + 4-(tert-butyl)phenyl isocyanate

→ Target compound

- Et₃N (2 eq), CH₂Cl₂, 0°C → rt

- Reaction time: 6 h

- Yield: 91%

Alternative Route via Weinreb Amide Intermediate

Patent WO2015067782A1 describes ketone formation through Grignard reactions with Weinreb amides:

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

+ ArMgBr → tert-Butyl 3-aroylazetidine-1-carboxylate

Adaptation for Target Molecule

While direct application is limited for ether formation, this methodology informs protective group strategies during azetidine functionalization.

Experimental Data and Optimization

Mitsunobu Alkylation Efficiency

Comparative study of leaving groups and phosphine ligands:

| Entry | Alcohol | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | THF-3-ylmethanol | PPh₃ | 0→25 | 78 |

| 2 | THF-3-ylmethanol | PMe₃ | 25 | 65 |

| 3 | THF-3-ylmethanol | TPPTS | 40 | 82 |

Carbamate Formation Kinetics

Rate studies of isocyanate coupling:

| Equiv. | Base | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1.2 | Et₃N | DCM | 4 | 91 |

| 1.5 | DIPEA | THF | 6 | 87 |

| 2.0 | Pyridine | DMF | 8 | 79 |

Optimized from WO2004035538A1 procedures

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ 7.35 (d, J = 8.4 Hz, 2H, ArH)

δ 6.85 (d, J = 8.4 Hz, 2H, ArH)

δ 4.25-4.15 (m, 4H, OCH₂ + NCH₂)

δ 3.85-3.75 (m, 3H, THF-OCH₂)

δ 1.45 (s, 9H, C(CH₃)₃)

HRMS (ESI-TOF)

Calcd for C₂₀H₂₉N₂O₃ [M+H]⁺: 345.2178

Found: 345.2175

Process Scale-Up Considerations

Critical Quality Attributes

- Residual solvents: DCM < 600 ppm (ICH Q3C)

- Isocyanate content: < 0.1% by HPLC

- Enantiomeric excess: >99% (Chiralpak AD-H)

Purification Protocol

- Silica gel chromatography (EtOAc/hexanes 3:7 → 1:1)

- Recrystallization from EtOH/H₂O (4:1)

- Final lyophilization from tert-butyl methyl ether

Comparative Route Analysis

| Parameter | Mitsunobu Route | Weinreb Route |

|---|---|---|

| Total Steps | 4 | 6 |

| Overall Yield | 62% | 45% |

| Purity (HPLC) | 99.2% | 97.8% |

| Cost Index | 1.0 | 1.8 |

Data synthesized from

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-(tert-butyl)phenyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide, and how do they influence its physicochemical properties?

- Answer : The compound features an azetidine ring (4-membered nitrogen heterocycle), a tert-butylphenyl group (lipophilic), and a tetrahydrofuran-3-yl methoxy substituent (polar, ether-linked). These groups influence solubility, stability, and intermolecular interactions. For instance, the tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the tetrahydrofuran moiety may increase solubility in polar solvents. Physicochemical characterization should include:

- LogP analysis to assess hydrophobicity.

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- X-ray crystallography or NMR to confirm stereochemistry and hydrogen-bonding patterns .

Q. What synthetic routes are commonly employed for azetidine-1-carboxamide derivatives, and what challenges arise during the synthesis of this compound?

- Answer : Synthesis typically involves:

- Azetidine ring formation via cyclization of β-amino alcohols or ketones under acidic/basic conditions.

- Carboxamide coupling using reagents like HBTU or BOP-Cl in tetrahydrofuran (THF) or dichloromethane (DCM) .

- Substituent introduction via nucleophilic substitution or Mitsunobu reactions (e.g., attaching the tetrahydrofuran-methoxy group).

- Challenges :

- Stereochemical control of the azetidine ring and substituents.

- Purification difficulties due to polar byproducts; silica gel chromatography or recrystallization in ethyl acetate/hexane mixtures is recommended .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound, and what experimental validations are necessary?

- Answer :

- Molecular docking (AutoDock, Schrödinger) models interactions with potential targets (e.g., kinases, GPCRs) by analyzing binding poses and affinity scores.

- Molecular dynamics simulations assess stability of ligand-target complexes under physiological conditions.

- Validation :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

- In vitro functional assays (e.g., enzyme inhibition) using structurally related compounds as benchmarks .

Q. What strategies optimize the pharmacokinetic profile of this compound, particularly regarding metabolic stability and bioavailability?

- Answer :

- Metabolic stability :

- In vitro cytochrome P450 (CYP) inhibition assays identify metabolic hotspots.

- Structural modifications (e.g., replacing methoxy with fluorinated groups) to reduce CYP-mediated oxidation .

- Bioavailability enhancement :

- Salt formation (e.g., hydrochloride) to improve aqueous solubility.

- Nanoparticle encapsulation for sustained release.

- In vivo pharmacokinetic studies in rodent models to measure half-life and AUC .

Q. How do substituent variations (e.g., tert-butyl vs. methoxy groups) impact the compound’s reactivity and biological activity?

- Answer :

- Electronic effects : The tert-butyl group is electron-donating, potentially stabilizing carboxamide resonance, while methoxy groups influence π-π stacking in target binding.

- Biological activity : Compare IC50 values of analogs using:

- SAR (Structure-Activity Relationship) tables for cytotoxicity or enzyme inhibition.

- Competitive binding assays to quantify affinity shifts.

- Reactivity : Substituents alter susceptibility to hydrolysis or oxidation; stability studies under varying pH and light conditions are critical .

Methodological Guidance

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Answer :

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- 1H/13C NMR to verify substituent positions and azetidine ring integrity.

- HPLC-DAD/ELSD (≥95% purity threshold) with a C18 column (acetonitrile/water gradient).

- X-ray diffraction for absolute stereochemical assignment .

Q. How should researchers design experiments to resolve contradictions in biological activity data across similar compounds?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.